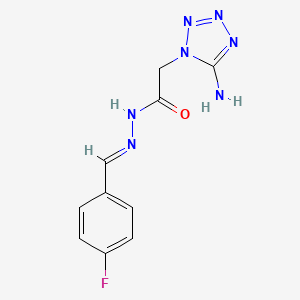
N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide is a compound that falls within the broader category of nitrobenzamides. Research in this area often focuses on understanding the synthesis, structural characterization, and the exploration of physical and chemical properties of such compounds. These studies are fundamental for developing applications in various fields, including material science, catalysis, and potentially pharmacology, although drug-related uses are excluded from this discussion.
Synthesis Analysis
The synthesis of closely related compounds involves cyclometalation reactions, where N-methoxy-4-nitrobenzamide acts as a precursor undergoing C–H bond activation in the presence of metal catalysts (Zhou et al., 2018). These methodologies could potentially be adapted for synthesizing this compound by altering the starting materials to include the isopropylphenyl moiety.
Scientific Research Applications
Corrosion Inhibition
The study by Mishra et al. (2018) explores the corrosion inhibition efficacy of N-phenyl-benzamide derivatives on mild steel in acidic conditions. It highlights how methoxy and nitro substituents influence inhibition behavior, with methoxy substituents enhancing and nitro substituents decreasing efficiency. The derivatives showed high efficiency in protecting mild steel against corrosion, supported by experimental and computational findings Mishra et al., 2018.
Polymer Stability
Blinco et al. (2008) discuss the application of profluorescent nitroxides as sensors for radical-mediated oxidative damage in polymers. These compounds provide an innovative method for early detection of polymer degradation due to environmental factors, offering potential advancements in the monitoring of polymer stability and longevity Blinco et al., 2008.
Catalysis and Chemical Reactions
Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium, showcasing their potential as catalysts in C–H bond functionalization reactions. This study not only provides insights into the mechanism of these reactions but also opens new avenues for the development of efficient catalysts in organic synthesis Zhou et al., 2018.
Antibacterial Activity
Saeed et al. (2010) investigated the antibacterial properties of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. The study highlights the potential of these compounds in fighting bacterial infections, with the complexes showing greater efficacy than their ligand counterparts Saeed et al., 2010.
Photopolymerization
Guillaneuf et al. (2010) present a study on nitroxide-mediated photopolymerization, introducing a new compound that acts as a photoiniferter. This work contributes to the development of photopolymers with improved properties and expands the applications of photopolymerization in materials science Guillaneuf et al., 2010.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)13-6-4-5-7-14(13)18-17(20)12-8-9-16(23-3)15(10-12)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKQJZOOUDULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)


![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)